1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea
Description
1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea is a synthetic compound that features both an indole and a naphthalene moiety. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The naphthalene moiety adds to the compound’s structural complexity and potential for diverse chemical reactivity.
Properties
IUPAC Name |
1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-21(24-20-11-5-8-15-6-1-3-9-18(15)20)22-13-12-17-14-16-7-2-4-10-19(16)23-17/h1-11,14,23H,12-13H2,(H2,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBZSJRDWOROLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCC3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea typically involves the coupling of an indole derivative with a naphthalene derivative under specific reaction conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the urea bond . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis . The naphthalene moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its anti-inflammatory properties.
2-(1H-Indol-3-yl)ethanamine: Another indole derivative with significant biological activity, used in the study of neurotransmitter systems.
The uniqueness of 1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea lies in its combination of the indole and naphthalene moieties, which may confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
